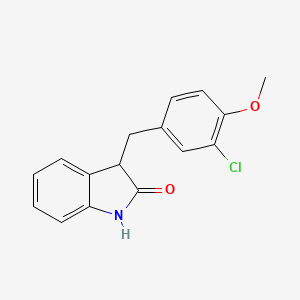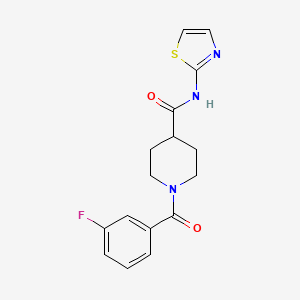
3-(3-chloro-4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
3-(3-chloro-4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. The compound is widely used in scientific research due to its unique properties. It has been found to have potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 3-(3-chloro-4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act through multiple pathways. In cancer cells, the compound has been shown to inhibit the activity of enzymes involved in cell proliferation and induce cell cycle arrest. It has also been shown to activate the mitochondrial apoptotic pathway. In insects and fungi, the compound has been shown to disrupt the function of the nervous system and cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-chloro-4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one are diverse and depend on the specific application. In cancer cells, the compound has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to decrease the levels of reactive oxygen species and increase the levels of glutathione. In insects and fungi, the compound has been shown to disrupt the function of the nervous system and cause paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-chloro-4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments are its unique properties and potential applications. The compound is easy to synthesize and purify, and its structure can be easily modified to improve its properties. However, the limitations of using the compound in lab experiments are its toxicity and potential side effects. The compound should be handled with care, and its effects on living organisms should be carefully evaluated.
Orientations Futures
There are many future directions for the research of 3-(3-chloro-4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one. In medicine, the compound could be further studied for its potential as an anti-cancer and anti-viral agent. Its mechanism of action could be further elucidated, and its toxicity and side effects could be evaluated in vivo. In agriculture, the compound could be further studied for its potential as an insecticide and fungicide. Its effects on non-target organisms and the environment could be evaluated. In material science, the compound could be further studied for its photoluminescent properties and potential applications in sensors and optoelectronics.
Conclusion
In conclusion, 3-(3-chloro-4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has potential applications in various scientific fields. Its unique properties and potential applications make it a valuable tool for scientific research. However, its toxicity and potential side effects should be carefully evaluated. Further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
3-(3-chloro-4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various scientific fields. In medicine, the compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In agriculture, the compound has been found to have insecticidal and fungicidal properties. It has been shown to be effective against various pests and pathogens in crops. In material science, the compound has been found to have photoluminescent properties. It has been used as a fluorescent probe for the detection of metal ions and biomolecules.
Propriétés
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-7-6-10(9-13(15)17)8-12-11-4-2-3-5-14(11)18-16(12)19/h2-7,9,12H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKSFLMVQCVMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC=CC=C3NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4447040.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4447045.png)
![2-[(2-{[4-(diethylamino)benzyl]amino}ethyl)amino]ethanol dihydrochloride](/img/structure/B4447053.png)
![N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine](/img/structure/B4447060.png)

![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4447094.png)
![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4447103.png)

![N-(2-hydroxyethyl)-5-isopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4447123.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4447129.png)

![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4447134.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4447154.png)